molecular formula C9H8Cl3N B11704625 Benzenamine, 4-methyl-N-(2,2,2-trichloroethylidene)- CAS No. 30988-43-3

Benzenamine, 4-methyl-N-(2,2,2-trichloroethylidene)-

Cat. No.: B11704625
CAS No.: 30988-43-3
M. Wt: 236.5 g/mol
InChI Key: IFEAMQCSFZCZAU-UHFFFAOYSA-N
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Description

(1Z)-2,2,2-TRICHLORO-N-(4-METHYLPHENYL)ETHAN-1-IMINE is an organic compound with significant applications in various fields of chemistry and industry. This compound is characterized by its unique structure, which includes a trichloromethyl group and a 4-methylphenyl group attached to an ethanimine backbone. Its molecular formula is C9H8Cl3N.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1Z)-2,2,2-TRICHLORO-N-(4-METHYLPHENYL)ETHAN-1-IMINE typically involves the reaction of an aromatic amine with trichloroacetaldehyde. The reaction is carried out under controlled conditions to ensure the formation of the desired imine product. The general reaction scheme is as follows:

    Starting Materials: 4-methylphenylamine and trichloroacetaldehyde.

    Reaction Conditions: The reaction is conducted in an organic solvent such as ethanol or methanol, with the addition of a catalyst like hydrochloric acid to facilitate the imine formation.

    Purification: The product is purified through distillation or recrystallization to obtain the pure compound.

Industrial Production Methods: In an industrial setting, the production of (1Z)-2,2,2-TRICHLORO-N-(4-METHYLPHENYL)ETHAN-1-IMINE follows similar principles but on a larger scale. The process involves:

    Bulk Reactors: Large-scale reactors are used to mix the starting materials under controlled temperatures and pressures.

    Continuous Flow Systems: These systems ensure a steady production rate and consistent product quality.

    Purification Units: Industrial purification methods such as column chromatography or large-scale recrystallization are employed to achieve high purity levels.

Chemical Reactions Analysis

Types of Reactions: (1Z)-2,2,2-TRICHLORO-N-(4-METHYLPHENYL)ETHAN-1-IMINE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the imine group to an amine.

    Substitution: The trichloromethyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation Reagents: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction Reagents: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

    Oxidation Products: Corresponding oxides or carboxylic acids.

    Reduction Products: Corresponding amines.

    Substitution Products: Compounds with substituted trichloromethyl groups.

Scientific Research Applications

(1Z)-2,2,2-TRICHLORO-N-(4-METHYLPHENYL)ETHAN-1-IMINE has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial properties.

    Medicine: Explored for its potential use in drug development and pharmaceutical research.

    Industry: Utilized in the production of dyes, fragrances, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (1Z)-2,2,2-TRICHLORO-N-(4-METHYLPHENYL)ETHAN-1-IMINE involves its interaction with specific molecular targets. The compound’s trichloromethyl group is highly reactive, allowing it to form covalent bonds with nucleophilic sites on biomolecules. This reactivity underlies its potential biological effects, including enzyme inhibition and antimicrobial activity.

Comparison with Similar Compounds

Uniqueness: (1Z)-2,2,2-TRICHLORO-N-(4-METHYLPHENYL)ETHAN-1-IMINE is unique due to its trichloromethyl group, which imparts distinct reactivity and potential biological activities not observed in its analogs.

Properties

CAS No.

30988-43-3

Molecular Formula

C9H8Cl3N

Molecular Weight

236.5 g/mol

IUPAC Name

2,2,2-trichloro-N-(4-methylphenyl)ethanimine

InChI

InChI=1S/C9H8Cl3N/c1-7-2-4-8(5-3-7)13-6-9(10,11)12/h2-6H,1H3

InChI Key

IFEAMQCSFZCZAU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N=CC(Cl)(Cl)Cl

Origin of Product

United States

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